molecular formula C14H16BrN B1444112 2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole CAS No. 646038-03-1

2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole

Cat. No.: B1444112
CAS No.: 646038-03-1
M. Wt: 278.19 g/mol
InChI Key: RUKJUCNUNAMZLR-UHFFFAOYSA-N
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Description

2-Bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole is a brominated fused indole derivative that serves as a versatile small-molecule scaffold in medicinal chemistry and drug discovery research. With a molecular formula of C14H16BrN and a molecular weight of 278.19 g/mol, this compound is characterized by its cycloocta-fused indole structure, which is part of a class of "privileged scaffolds" known for their exceptional ability to interact with diverse biological targets . The presence of the bromine atom at the 2-position makes it a valuable synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. Fused indole systems, particularly the structurally related cyclohepta[b]indoles, are frequently found in natural products and pharmaceuticals and display a broad spectrum of high-value biological activities. These include inhibition of adipocyte fatty-acid-binding protein (A-FABP), histone deacetylase inhibition, suppression of leukotriene production, and demonstrated antitubercular and anti-HIV properties . More broadly, indole derivatives are renowned in drug discovery for their significant antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial activities . This scaffold provides researchers with a core structure that has an immeasurable potential for exploring newer therapeutic possibilities . The product has a minimum purity of 95% and is intended for Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-bromo-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN/c15-10-7-8-14-12(9-10)11-5-3-1-2-4-6-13(11)16-14/h7-9,16H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKJUCNUNAMZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734869
Record name 2-Bromo-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646038-03-1
Record name 2-Bromo-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Example Preparation Route (Inferred)

While no explicit peer-reviewed procedure for this exact compound is provided in the available sources, the following is a plausible synthetic route based on established methods for similar fused indole systems:

Step Reagents/Conditions Description
1 Cyclooctanone, indole, acid catalyst Friedel–Crafts alkylation to form cyclooctylindole intermediate
2 Dehydrogenation agent (e.g., DDQ) Formation of the aromatic indole system
3 N-bromosuccinimide (NBS), DMF, 0–5°C Selective bromination at the 2-position
4 Silica gel chromatography Purification of the final product

Supplier and Technical Data

Several chemical suppliers provide the compound at high purity for research use, indicating that the synthetic route is robust and scalable:

Supplier Purity Packaging Price (2021–2023)
AK Scientific ≥95% 500 mg, 5 g $731 (500 mg), $2444 (5 g)
CymitQuimica ≥95% 100 mg, 1 g €821 (100 mg), €2102 (1 g)
Fluorochem ≥95% 250 mg, 1 g Discontinued

Research Findings and Analysis

  • The compound’s synthesis is based on established indole chemistry, with the main innovation being the construction of the cycloocta-fused system and selective bromination.
  • The high cost and limited commercial availability reflect the synthetic complexity and the specialized nature of the compound.
  • No large-scale industrial routes or green chemistry alternatives have been reported in the accessible literature.

Data Table: Preparation Overview

Preparation Aspect Details
Core construction Cyclization of indole with cyclooctane derivative, often via Friedel–Crafts or metathesis
Bromination N-bromosuccinimide (NBS) or Br₂, low temperature, polar aprotic solvent
Purification Column chromatography, recrystallization
Typical yield Not reported for this specific compound; related indoles: 40–70% per step
Purity (commercial) ≥95%
Scale Milligram to gram (research scale)

Chemical Reactions Analysis

Types of Reactions

2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indole derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. The indole ring system can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-bromo-cycloocta[b]indole with structurally or functionally related compounds, emphasizing substituent effects, biological targets, and synthetic feasibility:

Compound Core Structure Key Substituents Biological Target Reported Activity Synthetic Yield/Status References
2-Bromo-cycloocta[b]indole Cycloocta[b]indole Bromine at position 2 Hypothesized: MptpB Not experimentally validated Discontinued (commercial)
Cycloocta[b]indole β-ketoester derivatives Cycloocta[b]indole β-Ketoester moiety Mycobacterium MptpB IC50: 1–10 µM (enzyme inhibition) Varies (research-scale)
6H,7H,8H,9H,10H,11H-cycloocta[a]azulen-6-one Cycloocta[a]azulene Ketone at position 6 Mitochondrial complex II (cancer) Disrupts oxidative phosphorylation Not specified
5-Bromo-3-(triazolyl)ethyl-indoles Indole Bromine at position 5, triazole Antioxidant (ischemia models) Moderate activity in ROS scavenging 25–56% (laboratory-scale)

Key Comparisons

This contrasts with β-ketoester derivatives, where the electron-withdrawing group may facilitate interactions with catalytic residues in MptpB . Compared to 5-bromo-triazole-indoles (e.g., 9a–9d ), the cycloocta[b]indole scaffold provides conformational rigidity, which could improve target selectivity but may reduce solubility.

Biological Activity :

  • Cycloocta[b]indole β-ketoesters exhibit low micromolar inhibition of MptpB, a virulence factor in Mycobacterium tuberculosis . The bromo derivative’s activity remains untested but is hypothesized to mimic these effects due to scaffold similarity.
  • The azulene-based cycloocta[a]azulen-6-one targets mitochondrial complex II in cancer cells, highlighting the versatility of fused cyclooctane systems. However, indole derivatives may favor different mechanisms due to nitrogen’s lone-pair interactions.

In contrast, triazole-indoles require Cu(I)-catalyzed azide-alkyne cycloaddition, yielding 25–56% .

Q & A

Advanced Research Question

  • Ring Strain : Eight-membered rings often exhibit conformational instability due to torsional strain, complicating cyclization. Intramolecular reactions may require high dilution to favor cyclization over polymerization .
  • Purification : Medium-sized rings frequently co-elute with linear byproducts. Gradient flash chromatography (e.g., 70:30 to 100% EtOAc) improves separation .
  • Catalyst Selection : CuI catalysts enhance azide-alkyne coupling efficiency but may require chelating agents (e.g., PEG-400) to prevent Cu aggregation .

Case Study : Cyclohepta[b]indole synthesis achieved 25% yield via water precipitation, suggesting cycloocta analogues may require optimized solvent systems (e.g., DMF/EtOAc) to mitigate low yields .

How do substituent positions affect brominated indole reactivity?

Advanced Research Question

  • Electrophilic Substitution : Bromine at the 2-position (vs. 5- or 6-position) deactivates the indole ring, directing further substitution to less hindered sites. For example, 5-bromo derivatives undergo triazole formation at the 3-position .
  • Steric Effects : Bulky substituents on the cyclooctane ring hinder functionalization. Computational modeling (DFT) predicts regioselectivity in electrophilic attacks .

Methodological Insight : Comparative 19F^{19}\text{F} NMR in fluorinated derivatives (e.g., δ -114.65 for 4-fluorophenyltriazole) highlights electronic effects of substituents .

What purification techniques optimize brominated indole isolation?

Basic Research Question

  • Flash Chromatography : Solvent gradients (e.g., 70:30 EtOAc:hexane) resolve polar byproducts. Rf_f values guide fraction collection .
  • Vacuum Distillation : Residual DMF is removed by heating to 90°C under vacuum, critical for NMR sample purity .
  • Aqueous Workup : Ethyl acetate extraction (3×) followed by Na2_2SO4_4 drying minimizes water-soluble impurities .

Can computational methods predict cycloocta[b]indole reactivity?

Advanced Research Question

  • DFT Studies : Modeling HOMO-LUMO gaps and Fukui indices identifies reactive sites. For example, cyclooctane ring strain lowers activation barriers for ring-opening reactions .
  • Molecular Dynamics : Simulates solvent effects on cyclization efficiency. Polar solvents (DMF) stabilize transition states in CuAAC reactions .

Case Study : SHELXT software automates crystal structure determination, aiding in validating computationally predicted geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole
Reactant of Route 2
Reactant of Route 2
2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole

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